2-benzylsulfanyl-6-methyl-1H-benzimidazole
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Overview
Description
2-Benzylsulfanyl-6-methyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have shown anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
Benzimidazole derivatives, in general, have been found to exhibit anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy .
Result of Action
Benzimidazole derivatives have been associated with anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-6-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with benzyl mercaptan in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow methods may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsulfanyl-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-Benzylsulfanyl-6-methyl-1H-benzimidazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 2-Benzylsulfanyl-1H-benzimidazole
- 6-Methyl-1H-benzimidazole
- 2-Methylsulfanyl-1H-benzimidazole
Comparison: 2-Benzylsulfanyl-6-methyl-1H-benzimidazole is unique due to the combined presence of both the benzylsulfanyl and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, bioavailability, and specific biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)17-15(16-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPHIXQVOQZDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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